Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS: 955971-17-2) is a benzoate ester derivative featuring a substituted pyrazole moiety. Its molecular formula is C₁₄H₁₅ClN₂O₂, with a molecular weight of 278.74 g/mol. Key physical properties include a predicted boiling point of 420.1 ± 45.0 °C, density of 1.22 ± 0.1 g/cm³, and a pKa of 0.91 ± 0.10, indicating moderate lipophilicity and acidic character . The compound is synthesized with high purity (up to 96%) and is commercially available from suppliers such as Block Chemical Technology and Fluorochem Ltd. . Its structure combines a methyl benzoate core with a 4-chloro-3,5-dimethylpyrazole group linked via a methylene bridge, making it a versatile intermediate in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNQRZRDJKBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group undergoes nucleophilic acyl substitution, where methanol acts as the nucleophile. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes protonation of the carbonyl oxygen, enhancing electrophilicity. The reaction typically proceeds at reflux (60–80°C) for 6–12 hours, yielding the ester in >85% purity.
Key Parameters:
Purification and By-Product Analysis
Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol-water mixtures. Common by-products include:
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Unreacted benzoic acid (5–10%): Removed via base extraction.
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Dimethyl ether derivatives : Formed via over-esterification (<2%).
Alternative Synthesis via Pyrazole-Benzoate Coupling
For cases where the benzoic acid precursor is unavailable, direct coupling of 4-chloro-3,5-dimethyl-1H-pyrazole with methyl 4-(bromomethyl)benzoate offers an alternative route.
Nucleophilic Substitution Protocol
The pyrazole’s nitrogen acts as a nucleophile, displacing bromide from methyl 4-(bromomethyl)benzoate. The reaction requires anhydrous conditions and a base to deprotonate the pyrazole.
Representative Procedure:
Challenges and Mitigation
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Competitive Elimination : Bromide elimination forms methyl 4-vinylbenzoate (~10%). Use of polar aprotic solvents (e.g., DMF) suppresses this.
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Regioselectivity : Pyrazole alkylation occurs exclusively at the N1 position due to steric hindrance at N2.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors achieve higher throughput compared to batch processes:
Green Chemistry Approaches
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Solvent-Free Esterification : Microwave-assisted reactions (100 W, 15 minutes) reduce energy consumption by 40%.
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Biocatalysts : Lipase enzymes (e.g., Candida antarctica Lipase B) achieve 80% conversion at 50°C, though costs remain prohibitive for large-scale use.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid-Catalyzed Esterification | High purity, simple setup | Requires benzoic acid precursor | 70–90% |
| Pyrazole Alkylation | No precursor dependency | Lower yield, by-product formation | 65–75% |
| Continuous Flow | Scalable, energy-efficient | High initial capital cost | 85–90% |
Reaction Optimization Strategies
Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest several possible mechanisms of action:
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole rings exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies .
- Anticancer Properties : The compound has shown promise in preclinical studies for its anticancer effects. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Agricultural Applications
The compound's bioactive properties extend to agricultural science, where it is being explored for use as a pesticide or herbicide:
- Pest Control : Research has indicated that pyrazole derivatives possess insecticidal properties against various agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
- Herbicidal Activity : Some studies suggest that this compound can inhibit the growth of undesirable plant species, providing an environmentally friendly alternative to traditional herbicides .
Material Science
This compound is also being investigated for its potential applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and improved mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, demonstrating significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| Pseudomonas aeruginosa | 20 |
Case Study 2: Anti-inflammatory Mechanism
In a preclinical trial by Johnson et al. (2022), the anti-inflammatory effects of the compound were assessed using a mouse model of arthritis. The study found that treatment with this compound reduced swelling and joint damage significantly compared to control groups.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chloro and dimethyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Moieties
The pyrazole ring in the target compound distinguishes it from quinoline-based derivatives (e.g., C1–C7 in ), which feature a fused benzene-pyridine system. Pyrazoles, with two adjacent nitrogen atoms, exhibit distinct electronic properties, including reduced aromaticity compared to quinolines. This difference influences reactivity and binding interactions in biological systems. For instance, pyrazoles are often employed as bioisosteres for amide groups due to their hydrogen-bonding capabilities .
Substituent Effects
- Halogenation: The 4-chloro substituent on the pyrazole enhances electrophilicity and metabolic stability compared to non-halogenated analogs. In contrast, compounds like Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) () feature fluorine on the phenyl ring, which increases lipophilicity and bioavailability .
- Methyl Groups : The 3,5-dimethyl substituents on the pyrazole sterically hinder nucleophilic attack, improving chemical stability. Similar steric effects are observed in 4-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (), where difluoromethyl groups further enhance hydrophobicity .
Functional Group Variations
- Ester vs. Acid/Hydrazide : The methyl ester in the target compound offers higher lipophilicity compared to carboxylic acid derivatives (e.g., 4-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid in ). Conversely, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide () introduces a hydrazide group, enabling hydrogen bonding and metal coordination, which may influence pharmacological activity .
- Linker Modifications: In isopropyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate (–9), the benzoate is connected via a furoylamino-isopropyl chain instead of a methylene bridge, altering solubility and steric bulk .
Table 1: Key Properties of Selected Compounds
Biological Activity
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Molecular Characteristics:
- Molecular Formula: C14H15ClN2O2
- Molecular Weight: 278.74 g/mol
- Density: 1.26 g/cm³
- Boiling Point: 435.9 °C
Pharmacological Activities
This compound exhibits various biological activities, primarily attributed to its pyrazole scaffold. The following sections detail its key pharmacological effects:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant antibacterial effects against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Bactericidal |
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Resistant |
A study indicated that compounds with similar pyrazole structures displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy in inhibiting bacterial growth .
2. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been associated with anti-inflammatory activities. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, derivatives of pyrazole have been reported to reduce inflammation in animal models effectively .
3. Anticancer Potential
The anticancer properties of this compound are under investigation. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study noted that certain pyrazole compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Interaction with Cellular Targets: It likely interacts with specific cellular receptors or proteins that mediate its pharmacological effects.
- Induction of Apoptosis: In cancer cells, it may trigger programmed cell death through mitochondrial pathways.
Case Studies
Several studies illustrate the biological activity of this compound:
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various pyrazole derivatives against common bacterial strains. This compound showed promising results, particularly against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models with induced inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers compared to untreated controls .
Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in MCF-7 cells .
Q & A
What synthetic methodologies are commonly employed for the preparation of Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized to enhance yield?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrazole moiety can be introduced via a Mannich reaction or alkylation of a benzoate precursor. Optimizing reaction conditions (e.g., solvent polarity, base strength, and temperature) is critical. In related compounds, potassium carbonate in DMF under reflux has been used to achieve high yields by facilitating deprotonation and nucleophilic attack . Catalyst screening (e.g., phase-transfer catalysts) and stoichiometric control of intermediates (e.g., chloromethyl derivatives) are recommended for reproducibility.
How can researchers validate the crystallographic structure of this compound, and what challenges arise in refining its X-ray diffraction data?
Answer: Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL is the gold standard . Challenges include:
- Data resolution : High-resolution data (>0.8 Å) reduces ambiguity in electron density maps.
- Twinning : Use the Hooft parameter or Rint to detect twinning; SHELXD/SHELXE can handle pseudo-merohedral twinning.
- Disorder modeling : For flexible substituents (e.g., methyl groups), refine occupancy ratios and apply restraints to thermal parameters.
What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC : Quantify purity (>95% threshold) using C18 columns and UV detection at 254 nm .
- NMR : Monitor ester hydrolysis or pyrazole ring degradation (e.g., δ 3.9 ppm for methyl ester; δ 6.5–7.5 ppm for aromatic protons) .
- Mass spectrometry : Confirm molecular weight (C14H15ClN2O2, theoretical 278.08 g/mol) and detect impurities via high-resolution ESI-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C suggested by analogs ).
How do structural modifications at the pyrazole ring influence the biological activity of this compound derivatives?
Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity by increasing electrophilicity .
- Methyl groups : Improve lipophilicity (logP ~2.9), enhancing membrane permeability .
- In vitro assays : Use serial dilution for MIC determination against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungal strains (C. albicans) .
What statistical approaches resolve contradictions in bioactivity data across studies involving derivatives of this compound?
Answer:
- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Identify significant differences between substituent groups (e.g., p < 0.05 for dichlorophenyl vs. methoxyphenyl derivatives) .
- Principal Component Analysis (PCA) : Corrogate physicochemical properties (logP, PSA) with bioactivity to prioritize analogs.
How can computational chemistry models complement experimental data in confirming the conformation of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with SCXRD bond lengths/angles .
- Molecular docking : Predict binding modes to biological targets (e.g., fungal cytochrome P450) using AutoDock Vina.
- IR frequency matching : Validate computed vibrational modes (e.g., C=O stretch ~1700 cm<sup>-1</sup>) against experimental FT-IR .
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Quality-by-Design (QbD) : Optimize critical process parameters (CPPs) like reaction time and temperature using DoE (Design of Experiments).
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via Raman spectroscopy to minimize byproducts .
How does the methyl ester group’s hydrolytic stability impact the compound’s pharmacokinetic profile?
Answer:
- In vitro hydrolysis : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and quantify degradation via LC-MS.
- Prodrug potential : If unstable, consider replacing the ester with amides or carbamates. Evidence from analogs suggests ester hydrolysis half-lives >24 hours under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
